molecular formula C14H8ClNO4 B3054895 MEK Inhibitor II CAS No. 623163-52-0

MEK Inhibitor II

Katalognummer B3054895
CAS-Nummer: 623163-52-0
Molekulargewicht: 289.67 g/mol
InChI-Schlüssel: GYQSWJNGTWVFOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MEK Inhibitor II is a chemical or drug that inhibits the mitogen-activated protein kinase kinase enzymes MEK1 and/or MEK2 . It controls the biological activity of MEK and is primarily used for Phosphorylation & Dephosphorylation applications . It has potential for the treatment of some cancers, especially those with BRAF-mutated melanoma, and KRAS/BRAF mutated colorectal cancer .

Wissenschaftliche Forschungsanwendungen

Treatment of Non-Small Cell Lung Cancer

MEK inhibitors, including MEK Inhibitor II, have been used for the treatment of non-small cell lung cancer (NSCLC). They target the RAS/RAF/MEK/ERK signaling pathway, which leads to the proliferation, differentiation, and apoptosis of tumor cells . The combination of MEK inhibitors with chemotherapy, immune checkpoint inhibitors, epidermal growth factor receptor-tyrosine kinase inhibitors, or BRAF inhibitors has shown significant improvement in clinical efficacy .

Combination Therapy in Clinical Trials

MEK inhibitors have been explored in a number of clinical trials, and combination therapy has demonstrated promising outcomes . The combination of MEK inhibitors with other therapies may significantly increase therapeutic effects on patients with lung cancer .

Targeted Therapy in Cancer Treatment

MEK inhibitors target the Ras/Raf/MEK/ERK signaling pathway, inhibiting cell proliferation and inducing apoptosis . This makes them a promising strategy for cancer treatment, especially for cancers induced by RAS/RAF dysfunction .

Combination with Immune Checkpoint Inhibitors

The combination of MEK inhibitors with immune checkpoint inhibitors has emerged as an efficacious treatment for some cancers . This expands the efficacy of this class of agent .

Chemotherapeutic Intervention in Multiple Malignancies

Several MEK inhibitors have been developed and investigated in preclinical and clinical models. Results from these studies suggest that MEK inhibitors, whether alone or in combination with other anticancer therapies, may have a significant role to play in the future management of malignancy .

Induction of MYOG and Remodeling of Super-Enhancers

MEK inhibition with trametinib leads to the loss of ERK2 at the MYOG promoter and releases the transcriptional stalling of MYOG expression. MYOG subsequently opens chromatin and establishes super-enhancers at genes required for late myogenic differentiation .

Treatment of Various Tumor Types

MEK inhibitors are being investigated in several trials for a variety of tumor types, such as pancreatic cancer, melanoma, non-small cell lung cancer, differentiated thyroid cancer, and colorectal cancer .

Development of Precision Medicine

The use of MEK inhibitors has changed dramatically with the development of molecular profiling, targeted therapeutic agents, and precision medicine . This has improved the overall prognosis of lung cancer .

Wirkmechanismus

Target of Action

MEK Inhibitor II primarily targets the mitogen-activated protein kinase kinases (MAPKK) enzymes, specifically MEK1 and MEK2 . These enzymes are integral members of the MAPK/ERK signaling pathway, which plays a crucial role in regulating cellular functions such as proliferation, survival, and differentiation .

Mode of Action

MEK Inhibitor II interacts with its targets, MEK1 and/or MEK2, by binding to them and inhibiting their function . This inhibition is achieved through allosteric binding, which prevents either MEK1 alone or both MEK1 and MEK2 from functioning . The selectivity of MEK inhibitors is due to their binding to a unique site near the ATP binding pocket of the protein kinase .

Biochemical Pathways

The primary biochemical pathway affected by MEK Inhibitor II is the MAPK/ERK pathway . This pathway is often overactive in some cancers . By inhibiting MEK1 and MEK2, MEK Inhibitor II disrupts this pathway, leading to changes in cell proliferation and survival .

Pharmacokinetics

MEK inhibitors, including MEK Inhibitor II, are primarily oral agents requiring daily or twice daily dosing, and are metabolized by the liver’s cytochrome P450 system . The pharmacokinetics of MEK inhibitors can vary, but generally, they are absorbed rapidly and eliminated at a medium speed after drug withdrawal .

Result of Action

The inhibition of MEK-dependent cell signaling by MEK Inhibitor II leads to cell death and the inhibition of tumor growth . This makes MEK inhibitors a potential treatment for cancers, especially those induced by RAS/RAF dysfunction . Moreover, ocular toxicities are a known class effect of MEK inhibitor therapy .

Action Environment

The action, efficacy, and stability of MEK Inhibitor II can be influenced by various environmental factors. For instance, the activity of MEK inhibitors is differentially regulated by upstream activation of RAS as opposed to BRAF . Understanding these factors is crucial for optimizing the use of MEK inhibitors in cancer treatment .

Safety and Hazards

MEK inhibitors can have side effects such as cardiac toxicity, eye toxicity, intestinal blockage, blood clots, and lung toxicity . Depending on the type and severity of side effects experienced, some individuals may need to reduce the dosage of medication or stop treatment completely .

Zukünftige Richtungen

The development of MEK inhibitors has been accelerated by a remarkable collaboration between the NF community, researchers, funding agencies, and pharmaceutical company stakeholders . Future studies should focus on better patient selection and synergistic combination therapies involving MEK inhibition . The combination of MEK inhibitors with other therapies—such as chemotherapy, targeted therapy, and immunotherapy—may be a promising approach for clinical use .

Eigenschaften

IUPAC Name

1-(3-chloro-1,4-dioxonaphthalen-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO4/c15-11-12(16-9(17)5-6-10(16)18)14(20)8-4-2-1-3-7(8)13(11)19/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQSWJNGTWVFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327788
Record name MEK Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MEK Inhibitor II

CAS RN

623163-52-0
Record name MEK Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MEK Inhibitor II
Reactant of Route 2
Reactant of Route 2
MEK Inhibitor II
Reactant of Route 3
MEK Inhibitor II
Reactant of Route 4
MEK Inhibitor II
Reactant of Route 5
MEK Inhibitor II
Reactant of Route 6
MEK Inhibitor II

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.